5-Iodo-4-methoxy-1-methyl-1h-pyrazole
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Overview
Description
5-Iodo-4-methoxy-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C5H7IN2O. It is part of the pyrazole family, which consists of a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole typically involves the iodination of 4-methoxy-1-methyl-1H-pyrazole. One common method includes the use of iodine and a base such as potassium carbonate in an inert atmosphere . The reaction is carried out at low temperatures to ensure regioselectivity and to prevent side reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the pyrazole ring can undergo reduction reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-azido-4-methoxy-1-methyl-1H-pyrazole, while oxidation with potassium permanganate would yield 5-iodo-4-formyl-1-methyl-1H-pyrazole .
Scientific Research Applications
5-Iodo-4-methoxy-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biological targets.
Mechanism of Action
The mechanism of action of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access . The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole: Similar in structure but lacks the methoxy group, which can affect its reactivity and applications.
5-Iodo-1-methyl-1H-pyrazole:
Uniqueness
5-Iodo-4-methoxy-1-methyl-1H-pyrazole is unique due to the presence of both the iodine and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in biological systems and unique properties in material science .
Properties
IUPAC Name |
5-iodo-4-methoxy-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c1-8-5(6)4(9-2)3-7-8/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJYDXMVLNMYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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